N2-Cyclopentylpyrimidine-2,5-diamine
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Overview
Description
N2-Cyclopentylpyrimidine-2,5-diamine is a pyrimidine derivative with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group attached to the pyrimidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentylpyrimidine-2,5-diamine typically involves the reaction of cyclopentylamine with pyrimidine-2,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions
N2-Cyclopentylpyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopentylpyrimidine-2,5-dione, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N2-Cyclopentylpyrimidine-2,5-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N2-Cyclopentylpyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N2-Cyclopentylpyridine-2,5-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N2-Cyclohexylpyrimidine-2,5-diamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N2-Cyclopentylpyrimidine-2,5-diamine is unique due to its specific cyclopentyl substitution on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-N-cyclopentylpyrimidine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSSHVXSXRTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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